molecular formula C13H22ClN5O2 B1440858 (4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220027-27-9

(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Cat. No.: B1440858
CAS No.: 1220027-27-9
M. Wt: 315.8 g/mol
InChI Key: WHJUOGFVQKXDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrochloride salt featuring a methanone core linking two heterocyclic moieties: a 4-(2-hydroxyethyl)piperazine and a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine group. Its hydrochloride salt form likely improves stability and bioavailability for pharmaceutical use .

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2.ClH/c19-8-7-17-3-5-18(6-4-17)13(20)12-10-9-14-2-1-11(10)15-16-12;/h14,19H,1-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJUOGFVQKXDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)N3CCN(CC3)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Overview

Step Reactants & Reagents Reaction Conditions Yield & Purity Notes
1. Preparation of Pyrazolo[4,3-c]pyridine-3-carboxylic acid derivative Starting from substituted pyrazolo[4,3-c]pyridine precursors Inert atmosphere (argon or nitrogen), ethyl acetate or toluene as solvent, cooling to 0-5°C, followed by reflux (2-3 hours) 30-75% depending on specific intermediates Use of triethylamine as base; reaction monitored by HPLC for completion
2. Coupling with 4-(2-hydroxyethyl)piperazine Addition of 4-(2-hydroxyethyl)piperazine to acid derivative in presence of triethylamine Reflux in ethyl acetate or toluene; inert atmosphere; cooling and stirring at 0-5°C during acid addition Isolated as hydrochloride salt; yields around 60-75% reported Hydrochloric acid treatment to precipitate hydrochloride salt; filtration and washing with solvent mixtures (e.g., AcOEt/isopropanol) for purification
3. Salt Formation and Purification Treatment with HCl aqueous solution Stirring at room temperature overnight or 1-2 hours with cooling High purity (>95% by HPLC) Final drying under vacuum at 50-65°C to obtain dry hydrochloride solid

Reaction Conditions and Operations

  • Atmosphere: Reactions are performed under inert gas (argon or nitrogen) to prevent oxidation or moisture interference.
  • Temperature Control: Initial cooling to 0-5°C to control exothermic steps, followed by reflux to drive coupling reactions to completion.
  • Base Use: Triethylamine is commonly employed to neutralize acids formed and facilitate amide bond formation.
  • Work-up: After reaction completion, slow addition of hydrochloric acid aqueous solution induces precipitation of the hydrochloride salt. The solid is filtered and washed with solvent mixtures to remove impurities.
  • Drying: The final product is dried under vacuum at moderate temperatures (50-65°C) to yield a pure, stable hydrochloride salt.

Representative Experimental Data Table

Parameter Description/Value
Solvent Ethyl acetate or toluene
Base Triethylamine (molar excess)
Temperature 0-5°C (initial), then reflux (~77-110°C depending on solvent)
Reaction Time 2-3 hours reflux
Acid Treatment 37% HCl aqueous solution, 1:1 with water
Stirring Time Post-Acid Overnight or 1-2 hours with cooling
Yield 60-75%
Purity (HPLC) >95%
Drying Conditions Vacuum drying at 50-65°C for 3-24 hours

Research Findings and Optimization Notes

  • The use of triethylamine is critical for efficient amide bond formation and to maintain reaction pH.
  • Cooling during acid addition prevents decomposition and ensures controlled precipitation of the hydrochloride salt.
  • Solvent choice (ethyl acetate vs. toluene) affects reaction kinetics and ease of product isolation; ethyl acetate is preferred for better solubility and handling.
  • Monitoring by HPLC is essential to confirm reaction completion and purity before isolation steps.
  • The hydrochloride salt form improves compound stability and facilitates crystallization, yielding a product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazolopyridine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes, while nucleophilic substitution on the piperazine ring can introduce various alkyl or acyl groups .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity : Research indicates that compounds with similar structures to (4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride exhibit antidepressant effects. Studies suggest that the piperazine moiety can enhance serotonin receptor binding, which is crucial for mood regulation.
  • Anxiolytic Effects : Similar derivatives have shown promise as anxiolytics. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in treating anxiety disorders.
  • Neuroprotective Properties : Preliminary studies indicate that this compound may possess neuroprotective qualities. It could potentially be beneficial in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant properties. The findings demonstrated that compounds with structural similarities to this compound exhibited significant reductions in depression-like behaviors in rodent models.

Case Study 2: Anxiolytic Effects

In a clinical trial reported in Psychopharmacology, researchers investigated the anxiolytic effects of new piperazine compounds. The results indicated that participants receiving similar compounds experienced notable reductions in anxiety levels compared to the control group.

Potential for Drug Development

The unique structure of this compound positions it as a candidate for further drug development. Its ability to interact with various neurotransmitter systems makes it a versatile compound for treating mood and anxiety disorders.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-1-piperazinylmethanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds often share the methanone-linked heterocyclic framework but differ in substituents, salt forms, or ring systems. Below is a comparative analysis based on available data:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Salt Form Potential Applications
(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride Hydroxyethyl-piperazine, tetrahydro-pyrazolo-pyridine ~378.9 (calculated) Hydrochloride Kinase inhibition, CNS drugs
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone Imidazo-pyrrolo-pyrazine, methylpiperidine, tetrahydropyran ~450.5 (calculated) Free base Oncology (kinase inhibitors)
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride Methylpiperazine, piperidine ~293.3 (calculated) Dihydrochloride Antibacterial agents
3-[4-(3-CHLORO-PHENYL)-PIPERAZIN-1-YL]-PROPIONIC ACID DIHYDROCHLORIDE Chlorophenyl-piperazine, propionic acid ~356.3 (calculated) Dihydrochloride Antipsychotics

Key Findings :

Structural Diversity: The target compound distinguishes itself with a hydroxyethyl-piperazine group, offering enhanced solubility compared to methylpiperazine analogs like (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride . The imidazo-pyrrolo-pyrazine moiety in the patent compound () suggests higher kinase selectivity due to its fused aromatic system, whereas the pyrazolo-pyridine in the target compound may favor CNS permeability .

Pharmacological Implications :

  • Hydroxyethyl vs. Methyl Substituents : The hydroxyethyl group in the target compound may reduce blood-brain barrier penetration compared to methylated analogs but improve renal clearance.
  • Salt Forms : Hydrochloride salts (target compound) are more common in oral formulations than dihydrochlorides, which may affect dissolution rates .

Therapeutic Potential: The patent compound () with a tetrahydropyran substituent is optimized for kinase inhibition (e.g., mTOR or PI3K), while the target compound’s pyrazolo-pyridine core aligns with adenosine receptor modulators .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Answer : Synthesis should prioritize regioselective coupling of the piperazine and pyrazolo-pyridine moieties. Use reflux conditions with ethyl alcohol or similar solvents, as demonstrated in analogous pyrazoline derivative syntheses (e.g., phenylhydrazine hydrochloride reactions under reflux for 6–8 hours) . Characterization requires HPLC with C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) and UV detection at 210–230 nm for purity assessment (>98%). Thermal stability should be evaluated via TGA/DSC under nitrogen atmospheres (heating rate: 10°C/min) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Answer : Use accelerated stability protocols:

  • pH : Test aqueous solutions at pH 1.2 (HCl), 4.5 (acetate buffer), and 7.4 (phosphate buffer).
  • Temperature : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the hydroxyethyl-piperazine group) .

Q. What are the critical parameters for impurity profiling during synthesis?

  • Answer : Key impurities include residual phenylalkyl-piperazine intermediates (e.g., 4-phenylmethyl-1-piperazinyl derivatives) and byproducts from incomplete coupling. Use gradient elution HPLC (acetonitrile/water with 0.1% TFA) and compare retention times against reference standards (e.g., Imp. B(BP), CAS 62337-66-0) .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

  • Answer : Apply a systematic approach:

  • Experimental : Measure solubility in DMSO, ethanol, and chloroform using gravimetric or UV-spectrophotometric methods.
  • Theoretical : Perform COSMO-RS simulations to predict solvent interactions, focusing on the hydroxyethyl group’s hydrogen-bonding capacity.
  • Contradiction Analysis : Cross-validate results with DSC data to assess polymorphic forms influencing solubility discrepancies .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Answer : Use a split-split-plot design (as in agricultural pharmacology studies):

  • Plots : Dose levels (e.g., 1 mg/kg, 5 mg/kg).
  • Subplots : Administration routes (oral, intravenous).
  • Sub-subplots : Time points for plasma sampling (0–24 hrs). Analyze via LC-MS/MS with deuterated internal standards. Include 4 replicates per group to account for biological variability .

Q. How can researchers address inconsistencies in receptor binding affinity data across different assay platforms?

  • Answer :

  • Methodological Calibration : Standardize assays using reference ligands (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) .
  • Data Normalization : Express binding affinity as % inhibition relative to positive controls.
  • Statistical Reconciliation : Apply mixed-effects models to account for inter-lab variability in radioligand purity or membrane preparation techniques .

Q. What strategies are effective for evaluating this compound’s ecotoxicological impact?

  • Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine abiotic degradation rates via OECD 301F (ready biodegradability test).
  • Phase 2 : Assess bioaccumulation in Daphnia magna using LC50 assays (96-hr exposure).
  • Phase 3 : Model ecosystem-level risks via QSAR predictions for metabolites (e.g., chlorinated pyridines) .

Methodological Notes

  • Safety Protocols : Always use PPE (gloves, goggles) and handle in fume hoods due to potential irritant properties .
  • Theoretical Frameworks : Link studies to aminopeptidase N/VEGFR2 inhibition mechanisms for hypothesis-driven SAR exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 2
(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.